molecular formula C9H11NO3S B1317336 Methyl 2-acetamido-4-methylthiophene-3-carboxylate CAS No. 4651-80-3

Methyl 2-acetamido-4-methylthiophene-3-carboxylate

Cat. No. B1317336
CAS RN: 4651-80-3
M. Wt: 213.26 g/mol
InChI Key: SQOFQSFSJHZTHZ-UHFFFAOYSA-N
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Description

“Methyl 2-acetamido-4-methylthiophene-3-carboxylate” is a chemical compound with a molecular formula of C9H11NO3S . It is a compound with diverse applications and exhibits perplexing properties.


Molecular Structure Analysis

The molecular structure of “Methyl 2-acetamido-4-methylthiophene-3-carboxylate” is represented by the SMILES string O=C(OC)C1=C(NC(C)=O)SC(C)=C1C . This representation provides a way to visualize the compound’s structure using text.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating various bacterial and fungal pathogens. It has shown promising results against Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Salmonella typhi . The minimum inhibitory concentration (MIC) values indicate its potency as an antibacterial agent .

Antioxidant Properties

Researchers have evaluated the antioxidant capacity of this thiophene derivative using methods like the DPPH assay. Some derivatives have exhibited significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .

Anticorrosion Efficiency

In the field of industrial chemistry, these compounds have been tested as corrosion inhibitors. One particular derivative showed an anticorrosion efficiency of 97.90% , which is highly beneficial for protecting metals and alloys in corrosive environments .

Anticancer Potential

The anticancer activity of thiophene derivatives has been assessed against human lung cancer cell lines (A-549). Certain compounds have demonstrated effective cytotoxic activity, suggesting their potential use in cancer therapy .

Organic Semiconductors

Thiophene-based molecules play a significant role in the development of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Anti-inflammatory Applications

Some thiophene derivatives are known to possess anti-inflammatory properties. For instance, suprofen, which has a 2-substituted thiophene framework, is recognized as a nonsteroidal anti-inflammatory drug .

Anesthetic Use

Articaine, a 2,3,4-trisubstituent thiophene, is utilized as a voltage-gated sodium channel blocker and dental anesthetic in Europe. This highlights the compound’s importance in medical applications .

Synthesis of Biologically Active Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. The Gewald synthesis, for example, is a method used to create aminothiophene derivatives, which have a wide range of biological effects .

properties

IUPAC Name

methyl 2-acetamido-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-5-4-14-8(10-6(2)11)7(5)9(12)13-3/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFQSFSJHZTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586290
Record name Methyl 2-acetamido-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-4-methylthiophene-3-carboxylate

CAS RN

4651-80-3
Record name Methyl 2-acetamido-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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